molecular formula C21H26O5 B1212295 9,10-Dihydrokadsurenone

9,10-Dihydrokadsurenone

Cat. No. B1212295
M. Wt: 358.4 g/mol
InChI Key: SLMFJWTXIZCNBN-UBWHGVKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydrokadsurenone is a member of benzofurans.

Scientific Research Applications

Metabolism Studies

  • Metabolism in Rhesus Monkeys and Rat Liver Microsomes : 9,10-Dihydrokadsurenone undergoes metabolic processes such as hydroxylation in rhesus monkeys and rat liver microsomes. The primary pathway involves hydroxylation of the C-5 propyl side chain, leading to metabolites like 10-hydroxy-9,10-dihydrokadsurenone, which are excreted as glucuronides (Thompson et al., 1988).

Chemical Synthesis and Applications

  • In Vitro Synthesis of Dihydroxyhexadecanoic Acid : Recombinant E. coli has been used for the heterologous expression of fatty acid hydroxylating enzymes to produce 9,10-dihydroxyhexadecanoic acid, demonstrating the potential of 9,10-Dihydrokadsurenone derivatives in chemical synthesis and industrial applications (Kaprakkaden, Srivastava, & Bisaria, 2017).

Molecular and Structural Studies

  • Formation of Supramolecules : Research on 9,10-Dihydrokadsurenone derivatives like triptycene-quinone has shown the formation of three-dimensional supramolecules, indicating its potential in molecular engineering and design (Hashimoto, Takagi, & Yamamura, 1999).

Receptor Binding Studies

  • Specific Binding to Rabbit Platelet Membranes : 9,10-Dihydrokadsurenone shows specific binding to rabbit platelet membranes, suggesting its role in receptor-ligand interactions and potential therapeutic applications (Hwang, Lam, & Chang, 1986).

Redox Activity and Toxicological Studies

  • Two-Electron Reduction in Redox Cycling : The study of 9,10-phenanthraquinone, a related compound, has shed light on the redox activity and potential oxidative stress mechanisms of quinones, which can be relevant to understanding the redox properties of 9,10-Dihydrokadsurenone (Taguchi et al., 2007).

Biomimetic Asymmetric Hydrogenation

  • Use in NAD(P)H Model for Asymmetric Hydrogenation : A study on dihydrophenanthridine, another derivative, emphasizes its utility in biomimetic asymmetric hydrogenation, highlighting the potential applications of 9,10-Dihydrokadsurenone in catalysis and organic synthesis (Chen et al., 2012).

Optoelectronic Applications

  • Use in Optoelectronic Devices : Research involving 9,10-dihydro-9,10-diboraanthracene derivatives, related to 9,10-Dihydrokadsurenone, indicates potential applications in optoelectronic devices like organic light emitting diodes (OLEDs) (Durka et al., 2015).

Cellular and Molecular Toxicology

  • Cytotoxicity and ROS Generation : Studies of related quinones like 9,10-phenanthrenequinone in cellular models provide insights into the cytotoxicity and reactive oxygen species generation, which could be relevant for understanding similar effects of 9,10-Dihydrokadsurenone (Yang et al., 2018).

Environmental and Redox Reactions

  • Electron Transfer in Environmental Reactions : The study of electron transfer reactions involving quinones, such as in environmental processes, offers insights into the redox properties of 9,10-Dihydrokadsurenone (Tomaszewski & Ginder‐Vogel, 2018).

Modular Synthesis

  • Modular Synthesis of Derivatives : Research into the synthesis of 9,10-Dihydroacridines, compounds related to 9,10-Dihydrokadsurenone, reveals the potential for efficient, modular synthesis methods in pharmaceutical and organic chemistry (Wang et al., 2021).

Cellular Mechanisms

  • Activation of Growth Factor Receptor Signaling : Studies on 9,10-Phenanthrenequinone, a structurally related compound, indicate its role in activating cellular signaling pathways, which might be relevant for understanding similar cellular interactions of 9,10-Dihydrokadsurenone (Luong et al., 2020).

Biomarker Studies

  • Identification of Urinary Metabolites : Research has identified metabolites of 9,10-Phenanthrenequinone in human urine, which could inform studies on biomarkers of exposure to related compounds like 9,10-Dihydrokadsurenone (Asahi et al., 2014).

Electronic Applications

  • Organic Electronics : The use of extended TTF molecules, related to 9,10-Dihydrokadsurenone, in organic electronics, such as in OLEDs and photovoltaic devices, suggests potential applications for 9,10-Dihydrokadsurenone in this field (Brunetti et al., 2012).

Hydrogen Bonding Studies

  • Hydrogen Bonding and Redox Potential : Investigations into the hydrogen bonding capabilities of o-quinones, similar to 9,10-Dihydrokadsurenone, offer insights into their potential as redox-dependent receptors in chemical reactions (Ge, Miller, Ouimet, & Smith, 2000).

properties

Product Name

9,10-Dihydrokadsurenone

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C21H26O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h8-13,20H,6-7H2,1-5H3/t13-,20+,21+/m1/s1

InChI Key

SLMFJWTXIZCNBN-UBWHGVKJSA-N

Isomeric SMILES

CCCC1=C[C@@]2([C@@H]([C@H](OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC

Canonical SMILES

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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